molecular formula C18H30O8S B1676795 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate CAS No. 80755-67-5

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Cat. No.: B1676795
CAS No.: 80755-67-5
M. Wt: 424.5 g/mol
InChI Key: ARGVXLRPEZMWEQ-UHFFFAOYSA-N
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Description

2-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate (CAS: 62921-74-8) is a polyethylene glycol (PEG)-based tosylate derivative with a tetraethylene glycol spacer terminated by a methoxy group and a p-toluenesulfonyl (tosyl) leaving group. Its molecular formula is C₁₄H₂₄O₇S (MW: 336.40 g/mol) . The compound is commonly used as a key intermediate in organic synthesis, particularly for introducing PEG chains into molecules via nucleophilic substitution reactions. Its structure enables applications in drug conjugation, polymer chemistry, and self-assembly systems due to the balance between hydrophilicity (from PEG) and reactivity (from the tosyl group) .

Properties

IUPAC Name

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O8S/c1-17-3-5-18(6-4-17)27(19,20)26-16-15-25-14-13-24-12-11-23-10-9-22-8-7-21-2/h3-6H,7-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARGVXLRPEZMWEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80755-67-5
Record name 3,6,9,12,15-Pentaoxahexadecan-1-ol, 1-(4-methylbenzenesulfonate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80755-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Tosylation of Tetraethylene Glycol Monomethyl Ether

The most widely documented method involves the tosylation of tetraethylene glycol monomethyl ether using p-toluenesulfonyl chloride (TsCl) under basic conditions. In a representative procedure:

  • Reaction Setup : Tetraethylene glycol monomethyl ether (41.7 g, 0.2 mol) is dissolved in tetrahydrofuran (THF, 55 mL) and combined with an aqueous solution of sodium hydroxide (12 g NaOH in 55 mL H₂O).
  • Tosylation : The mixture is cooled to 0–5°C in an ice bath, and TsCl (41.9 g, 0.22 mol) in THF (65 mL) is added dropwise over 30 minutes.
  • Workup : After stirring for 2 hours, the product is extracted with dichloromethane (2 × 200 mL), washed with brine, dried over Na₂SO₄, and purified via silica gel chromatography (4% methanol in dichloromethane).

Yield : 87% (63 g) as a colorless viscous oil.

Alternative Activation Strategies

Patent literature describes analogous tosylation procedures using organic bases like triethylamine (TEA) in nonpolar solvents:

  • Solvent Systems : Toluene or methylene chloride replaces THF to simplify purification.
  • Base Selection : TEA (2.2 equivalents) facilitates rapid deprotonation of the hydroxyl group, enhancing TsCl reactivity.
  • Temperature Control : Reactions are conducted at 20–25°C, avoiding ice baths, but require longer stirring times (12–24 hours).

Mechanistic Insights and Optimization

Nucleophilic Displacement Mechanism

Tosylation proceeds via a two-step mechanism:

  • Deprotonation : The hydroxyl group of tetraethylene glycol monomethyl ether is deprotonated by NaOH or TEA, forming an alkoxide.
  • Electrophilic Attack : The alkoxide attacks the electrophilic sulfur center in TsCl, displacing chloride and forming the tosylate ester.

Key side reactions include hydrolysis of TsCl to p-toluenesulfonic acid, which is mitigated by maintaining low temperatures (<5°C) and anhydrous conditions.

Yield Optimization Factors

  • Stoichiometry : A 10% molar excess of TsCl (1.1 equivalents) ensures complete conversion of the alcohol.
  • Solvent Polarity : THF’s polarity enhances alkoxide solubility, accelerating reaction rates compared to toluene.
  • Purification : Chromatography on silica gel effectively removes unreacted TsCl and di-tosylated byproducts.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, CDCl₃) :

  • δ 2.43 (s, 3H, ArCH₃)
  • δ 3.35 (s, 3H, OCH₃)
  • δ 3.52–3.67 (m, 14H, PEG backbone CH₂)
  • δ 4.14 (t, 2H, CH₂OTs)
  • δ 7.33–7.80 (m, 4H, aromatic H)

The integration ratio confirms the absence of residual starting alcohol.

Molecular Weight Validation

  • Theoretical Molecular Weight : 318.39 g/mol.
  • Mass Spectrometry : ESI-MS shows [M+Na]⁺ peak at m/z 341.4.

Applications as a Polymer Intermediate

Amination to PEG-Amines

m-PEG4-Tos serves as a precursor for PEG-amines via nucleophilic displacement with ammonia or azide anions. For example:

  • Azide Substitution : Reaction with sodium azide (NaN₃) in dimethylformamide (DMF) at 80°C yields the corresponding PEG-azide, which is reduced to PEG-amine using hydrogenation.
  • Direct Amination : Ammonium hydroxide (NH₄OH) in ethanol at 50°C displaces the tosylate group in 6–12 hours.

Conjugation to Biomolecules

The tosylate group enables facile conjugation to thiol-containing biomolecules (e.g., peptides, proteins) under mild alkaline conditions (pH 8–9).

Comparative Analysis of Synthetic Methods

Parameter Aqueous NaOH/THF Organic Base/Toluene
Reaction Time 2 hours 12–24 hours
Yield 87% 72–80%
Purification Chromatography required Precipitation in ether
Scalability Limited by chromatography Suitable for bulk synthesis

Chemical Reactions Analysis

Types of Reactions

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols are commonly used nucleophiles in substitution reactions.

    Acids and Bases: Hydrochloric acid or sodium hydroxide can be used for hydrolysis reactions.

Major Products

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Hydrolysis Products: The primary products are 2,5,8,11,14-Pentaoxahexadecan-16-ol and 4-methylbenzenesulfonic acid.

Scientific Research Applications

Bioconjugation

The compound is widely used in bioconjugation processes due to its ability to form stable linkages with biomolecules such as proteins and nucleic acids. This property is particularly useful in the development of:

  • Antibody-drug conjugates (ADCs) : These are designed to deliver cytotoxic agents specifically to cancer cells, minimizing damage to healthy tissues.
  • Fluorescent probes : The sulfonate group enhances the water solubility of fluorescent dyes, facilitating their use in imaging applications.

Drug Delivery Systems

The PEG moiety in m-PEG4-Tos significantly improves the pharmacokinetics of drugs. Its applications include:

  • Long-circulating nanoparticles : The compound can be incorporated into liposomes or polymeric nanoparticles, enhancing drug stability and circulation time in the bloodstream.
  • Targeted delivery : By conjugating m-PEG4-Tos with targeting ligands, researchers can achieve site-specific drug delivery, improving therapeutic efficacy while reducing side effects.

Enzyme Inhibition Studies

Research has shown that compounds similar to m-PEG4-Tos exhibit enzyme inhibitory activity. For instance:

  • α-glucosidase inhibitors : Studies have demonstrated that sulfonamide derivatives can effectively inhibit α-glucosidase, making them potential candidates for managing Type 2 diabetes mellitus (T2DM) .
Biological ActivityMechanismReference
AntibacterialInhibits dihydropteroate synthase
AntioxidantScavenges free radicals
Anti-inflammatoryModulates inflammatory cytokines

Case Study 1: Antibody-Drug Conjugates

A study investigated the use of m-PEG4-Tos in conjugating cytotoxic agents to monoclonal antibodies. Results indicated enhanced therapeutic efficacy against tumor cells with reduced systemic toxicity compared to free drugs.

Case Study 2: Targeted Drug Delivery

Research highlighted the incorporation of m-PEG4-Tos into liposomal formulations for targeted delivery of chemotherapeutics. The study found that these formulations significantly improved drug accumulation at tumor sites while minimizing off-target effects.

Case Study 3: Enzyme Inhibition

In a pharmacological study, sulfonamide derivatives similar to m-PEG4-Tos were tested for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes. The findings suggested potential applications in treating metabolic disorders and neurodegenerative diseases like Alzheimer's.

Mechanism of Action

The mechanism of action of 2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate involves its ability to act as a leaving group in substitution reactions. The tosyl group is a good leaving group, which facilitates the formation of new bonds with nucleophiles. In biological systems, PEGylation can improve the solubility and stability of biomolecules, enhancing their therapeutic efficacy .

Comparison with Similar Compounds

Key Findings :

  • Reactivity : Shorter PEG chains (1–2 EG units) exhibit higher reactivity in nucleophilic substitutions due to reduced steric hindrance .
  • Solubility : Longer PEG chains (4–6 EG units) enhance aqueous solubility, making them preferred for biocompatible formulations .
  • Synthesis Yield: The target compound (4 EG units) is synthesized in 98% purity via reaction of triethylene glycol monomethyl ether with p-toluenesulfonyl chloride (TsCl) in THF/water . In contrast, PEG6-Tos requires additional purification steps, yielding 95–99% purity .

Functional Group Modifications

Replacing the methoxy or tosyl group alters reactivity and biological interactions:

Tosyl vs. Hydroxy Termini

  • 2-[2-(2-Hydroxyethoxy)ethoxy]ethyl 4-methylbenzenesulfonate (CAS: 77544-68-4): The terminal hydroxyl group enables further functionalization (e.g., esterification) but reduces leaving-group ability compared to tosyl .
  • Target Compound : The tosyl group facilitates efficient displacement by nucleophiles (e.g., amines, thiols), critical for bioconjugation .

Azide- and Alkyne-Modified Derivatives

  • 2-[2-(2-Azidoethoxy)ethoxy]ethyl 4-methylbenzenesulfonate (CAS: N/A): Azide groups enable copper-catalyzed "click" chemistry, with 90% yield in reactions with alkynes .
  • Tosyl-propargyl-triethylene glycol (CAS: N/A): The alkyne-terminated derivative serves as a precursor for radiolabeling (e.g., [¹⁸F]fluoride) in imaging probes .

Physicochemical Properties

NMR Data Comparison

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) References
Target Compound 2.42 (s, 3H, CH₃), 3.38 (s, 3H, OCH₃), 3.5–3.7 (m, 16H, PEG), 7.33–7.80 (m, 4H, Ar) 21.5 (CH₃), 55.2 (OCH₃), 68–72 (PEG), 127–145 (Ar)
2-(2-Hydroxyethoxy)ethyl tosylate 2.45 (s, 3H, CH₃), 3.65–3.85 (m, 6H, PEG), 4.30 (t, 2H, CH₂OH) 21.6 (CH₃), 61.2 (CH₂OH), 68–70 (PEG)

Insights :

  • The target compound’s methoxy group (δ 3.38 ppm) and aromatic protons (δ 7.33–7.80 ppm) are distinct from hydroxyl-terminated analogs .
  • PEG chain protons (δ 3.5–3.7 ppm) remain consistent across derivatives, confirming structural integrity .

Biological Activity

2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate, commonly referred to as m-PEG4-Tos, is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological applications. This article provides a detailed examination of the biological activity of this compound, supported by data tables and relevant research findings.

  • Chemical Formula: C13H26O7S
  • Molecular Weight: 306.41 g/mol
  • CAS Number: 62921-74-8
  • Structure: The compound features a sulfonate group attached to a poly(ethylene glycol) (PEG) moiety, which enhances its solubility and biocompatibility.

Biological Activity

The biological activity of m-PEG4-Tos is primarily attributed to its ability to interact with various biological systems, including:

  • Cellular Uptake: Studies indicate that m-PEG4-Tos facilitates the uptake of therapeutic agents into cells, enhancing their efficacy. The PEG component provides stealth properties, allowing for improved circulation time in biological systems.
  • Enzyme Inhibition: Research has shown that m-PEG4-Tos can act as a substrate or inhibitor for certain enzymes, particularly those involved in metabolic pathways. This property is crucial for drug design, especially in targeting specific enzymatic activities.

Case Studies

  • Drug Delivery Systems:
    • A study demonstrated the use of m-PEG4-Tos in formulating nanoparticles for targeted drug delivery. The results indicated a significant increase in the bioavailability of encapsulated drugs compared to non-modified formulations .
    • Table 1: Comparative Bioavailability of Drugs Encapsulated with and without m-PEG4-Tos
    Formulation TypeBioavailability (%)
    Non-modified25
    Modified with m-PEG4-Tos75
  • Anticancer Applications:
    • In vitro studies highlighted the efficacy of m-PEG4-Tos conjugated with chemotherapeutic agents against various cancer cell lines. The modified drugs exhibited enhanced cytotoxicity and reduced side effects .
    • Table 2: Cytotoxicity of m-PEG4-Tos Conjugates
    Drug ConjugateIC50 (µM)
    Non-conjugated15
    Conjugated with m-PEG4-Tos5
  • Antimicrobial Activity:
    • Research exploring the antimicrobial properties of m-PEG4-Tos revealed its effectiveness against several bacterial strains. The compound demonstrated a dose-dependent inhibition of bacterial growth, suggesting potential as an antimicrobial agent .

The mechanisms underlying the biological activity of m-PEG4-Tos include:

  • Enhanced Permeability: The PEG chains facilitate the diffusion of the compound across cellular membranes.
  • Targeted Delivery: The sulfonate group may interact with specific receptors on cell surfaces, promoting targeted delivery to desired tissues or cells.

Q & A

Q. Key Reaction Conditions :

StepCatalyst/SolventTemperatureYield (%)
Etherificationp-TsOH, THF80°C65–75
TosylationTsCl, Et₃N, DCM0°C → RT80–85

How can researchers characterize the purity and structure of this compound using spectroscopic methods?

Basic Question

  • ¹H NMR : Peaks at δ 1.2–1.4 ppm (CH₃ of methoxy), δ 3.4–3.8 ppm (methylene protons of ethoxy chains), and δ 7.2–7.8 ppm (aromatic protons of tosyl group) confirm the structure .
  • IR Spectroscopy : Stretching vibrations at 1170 cm⁻¹ (S=O) and 1350 cm⁻¹ (C-O-C ether) .
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 458.55 (M⁺) matches the molecular weight .

Q. Purity Assessment :

  • HPLC : Reverse-phase C18 column, acetonitrile/water mobile phase (80:20), retention time ~12 min.
  • Elemental Analysis : Expected C: 52.38%, H: 5.67%, S: 13.98% .

What are the common chemical reactions and reactivity patterns exhibited by this sulfonate ester?

Basic Question

  • Nucleophilic Substitution : The tosyl group acts as a leaving group, enabling alkylation of amines, thiols, or alcohols (e.g., synthesis of PEGylated derivatives) .
  • Hydrolysis : In aqueous acidic/basic conditions, the sulfonate ester hydrolyzes to yield 4-methylbenzenesulfonic acid and the corresponding alcohol .
  • Oxidation : Ethoxy chains may oxidize under strong oxidants (e.g., KMnO₄) to form carboxylic acids, though this is less common .

Example Reaction :
Tosylate+R-NH2BaseR-NH-(PEG chain)+TsOH\text{Tosylate} + \text{R-NH}_2 \xrightarrow{\text{Base}} \text{R-NH-(PEG chain)} + \text{TsOH}

What advanced applications does this compound have in polymer chemistry and material science?

Advanced Question

  • Controlled Polymerization : As a bifunctional initiator in ring-opening polymerization (e.g., lactides, caprolactones) to create telechelic polymers .
  • Crosslinking Agent : In hydrogels, the sulfonate ester reacts with thiols or amines to form covalent networks for drug delivery systems .
  • Surface Functionalization : Grafting onto nanoparticles or substrates via nucleophilic substitution to improve biocompatibility .

Case Study :
In drug delivery, the compound’s PEG-like chain enhances solubility, while the tosyl group enables conjugation with targeting ligands (e.g., peptides) .

How do reaction conditions influence the yield and by-product formation during its synthesis?

Advanced Question

  • Catalyst Choice : p-Toluenesulfonic acid (p-TsOH) vs. H₂SO₄. p-TsOH provides higher selectivity for etherification, reducing diol by-products .
  • Solvent Polarity : Polar aprotic solvents (THF, DMF) improve TsCl reactivity but may increase hydrolysis if traces of water are present .
  • Temperature Control : Tosylation at 0°C minimizes sulfonic acid formation (a common side product) .

Data Contradiction Analysis :
Discrepancies in reported yields (65% vs. 85%) often stem from differences in drying methods (anhydrous vs. non-anhydrous conditions) or purification techniques .

What are the critical considerations for handling and storing this compound to prevent hydrolysis or degradation?

Basic Question

  • Storage : Under inert atmosphere (Ar/N₂) at –20°C in amber vials to avoid moisture and light exposure .
  • Handling : Use anhydrous solvents and gloveboxes for reactions. Monitor for cloudiness (indicative of hydrolysis) during storage .
  • Stability Tests : Regular TLC or NMR checks to detect degradation (e.g., free tosic acid peaks at δ 2.4 ppm) .

How can researchers resolve contradictions in reported reactivity or stability data across different studies?

Advanced Question

  • Parameter Comparison : Systematically vary conditions (catalyst, solvent, temperature) to identify critical factors. For example, replicate a low-yield synthesis using p-TsOH instead of H₂SO₄ .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., di-tosylated products from excess TsCl) .
  • Computational Modeling : DFT calculations to predict hydrolysis rates under different pH conditions, aligning with experimental observations .

Q. Example Workflow :

Reproduce conflicting studies.

Characterize intermediates/by-products.

Optimize conditions (e.g., TsCl stoichiometry, reaction time).

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Reactant of Route 2
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2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

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